molecular formula C6H7F2N3O B13895092 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one

2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one

Cat. No.: B13895092
M. Wt: 175.14 g/mol
InChI Key: DIBBALAXPLWIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of an amino group at the 2-position, a difluoroethyl group at the 6-position, and a keto group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chloropyrimidine with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the difluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino and difluoroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Hydroxyl derivatives of the compound.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The difluoroethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: Lacks the difluoroethyl group.

    2-Amino-6-methylpyrimidin-4(1H)-one: Contains a methyl group instead of a difluoroethyl group.

    2-Amino-4-hydroxypyrimidine: Has a hydroxyl group at the 4-position.

Uniqueness

2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The difluoroethyl group can enhance the compound’s lipophilicity, stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H7F2N3O

Molecular Weight

175.14 g/mol

IUPAC Name

2-amino-4-(1,1-difluoroethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7F2N3O/c1-6(7,8)3-2-4(12)11-5(9)10-3/h2H,1H3,(H3,9,10,11,12)

InChI Key

DIBBALAXPLWIAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)NC(=N1)N)(F)F

Origin of Product

United States

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